2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexa-2,5-diene-1,4-dione core with two benzyloxyprop-1-yn-1-yl groups attached at the 2 and 5 positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione with 3-(benzyloxy)prop-1-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene moiety to a more saturated form.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The benzyloxyprop-1-yn-1-yl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Similar structure but with bromine atoms instead of benzyloxy groups.
2-(3-(benzyloxy)prop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane moiety instead of the cyclohexa-2,5-diene-1,4-dione core.
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl): Features a tert-butyldimethylsilyl group for enhanced stability.
Uniqueness
2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione is unique due to its combination of a cyclohexa-2,5-diene-1,4-dione core with benzyloxyprop-1-yn-1-yl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
64080-64-4 |
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Molecular Formula |
C26H20O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2,5-bis(3-phenylmethoxyprop-1-ynyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C26H20O4/c27-25-18-24(14-8-16-30-20-22-11-5-2-6-12-22)26(28)17-23(25)13-7-15-29-19-21-9-3-1-4-10-21/h1-6,9-12,17-18H,15-16,19-20H2 |
InChI Key |
ZJGXGBZXDHTRPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC#CC2=CC(=O)C(=CC2=O)C#CCOCC3=CC=CC=C3 |
Origin of Product |
United States |
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